molecular formula C18H13F6NO5 B11085927 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate

Cat. No.: B11085927
M. Wt: 437.3 g/mol
InChI Key: LKJJZJBAJGCRGZ-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl and nitrobenzoate groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the molecule through radical or nucleophilic substitution reactions . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrobenzoate group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of trifluoromethyl and nitrobenzoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C18H13F6NO5

Molecular Weight

437.3 g/mol

IUPAC Name

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] 4-nitrobenzoate

InChI

InChI=1S/C18H13F6NO5/c1-9-7-12(16(27,17(19,20)21)18(22,23)24)8-10(2)14(9)30-15(26)11-3-5-13(6-4-11)25(28)29/h3-8,27H,1-2H3

InChI Key

LKJJZJBAJGCRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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